3,4-difluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide
Description
3,4-Difluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is a benzamide derivative featuring a 3,4-difluorinated benzene ring and a thiophene-containing carbamoyl-methyl group attached to a phenyl linker. The compound’s structure combines fluorinated aromatic systems with a heterocyclic thiophene moiety, which may confer unique electronic, steric, and pharmacokinetic properties. Fluorine atoms enhance lipophilicity and metabolic stability, while the thiophene group contributes to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
3,4-difluoro-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O2S/c21-17-8-5-14(11-18(17)22)20(26)24-15-6-3-13(4-7-15)10-19(25)23-12-16-2-1-9-27-16/h1-9,11H,10,12H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWMPJLYZUQCNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thiophene moiety: This can be achieved through a series of reactions involving thiophene and appropriate reagents to introduce the desired substituents.
Introduction of the difluoro groups: The difluoro groups can be introduced via electrophilic aromatic substitution reactions using fluorinating agents.
Formation of the benzamide core: This involves the coupling of the difluoro-substituted benzene ring with the thiophene moiety through amide bond formation, typically using carbodiimide coupling reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and oxone.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing fluorine atoms often exhibit enhanced biological activity. The incorporation of the difluorophenyl moiety in 3,4-difluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide has been linked to improved potency against certain cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
Antimicrobial Properties
The thiophene ring present in the compound is known for its antimicrobial properties. Preliminary studies suggest that derivatives of this compound may exhibit significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Drug Design and Development
The unique combination of fluorine and thiophene functionalities allows for the exploration of structure-activity relationships (SAR) in drug design. Researchers are investigating the potential of this compound as a lead structure for developing new drugs targeting specific diseases, including those caused by resistant pathogens .
Material Science
Organic Electronics
The electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution patterns opens avenues for optimizing device performance .
Polymer Chemistry
In polymer chemistry, the incorporation of this compound into polymer matrices is being explored to enhance thermal stability and mechanical properties. Such modifications can lead to the development of advanced materials with tailored characteristics for specific applications .
Environmental Applications
Pesticide Development
Research has indicated that compounds with similar structures may possess insecticidal properties. The potential application of this compound in agricultural chemistry as a pesticide is being investigated, focusing on its efficacy and environmental impact .
Case Studies
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound’s structural analogs differ in substituent patterns, heterocyclic systems, and linker groups. Key comparisons include:
Table 1: Structural Comparison of Benzamide Derivatives
Impact of Substituent Position and Heterocycles
- Fluorine Substitution : The target’s 3,4-difluoro configuration creates a distinct dipole compared to 2,4-difluoro (e.g., CAS 338398-76-8 ) or 2,6-difluoro (e.g., compound in ). This affects electronic distribution and binding interactions.
- Heterocyclic Systems: Thiophene (target) vs. Thiophene’s sulfur atom may improve membrane permeability relative to nitrogen-containing heterocycles.
- Linker Groups : The carbamoyl-methyl group in the target allows conformational flexibility, whereas sulfamoyl or sulfanyl linkers introduce rigidity or sulfur-based reactivity.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The thiophene and fluorine atoms in the target compound likely increase logP compared to non-fluorinated analogs. Sulfanyl-linked compounds (e.g., CAS 338398-76-8 ) may exhibit higher logP due to the sulfur atom’s hydrophobicity.
- Metabolic Stability : Fluorination generally reduces oxidative metabolism. The carbamoyl group may undergo slower hydrolysis than sulfonamide or ester derivatives (e.g., ).
Research Findings and Data
Computational Modeling Insights
- Hydrophobic enclosure and hydrogen-bonding motifs (e.g., in ) may explain differences in activity.
Biological Activity
3,4-Difluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is a complex organic compound with potential therapeutic applications. Its unique structure, which includes a benzamide backbone and a thiophene ring, suggests significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C20H17F2N2O2S, with a molecular weight of 386.42 g/mol. The presence of fluorine atoms and a thiophene moiety enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C20H17F2N2O2S |
| Molecular Weight | 386.42 g/mol |
| Functional Groups | Benzamide, Thiophene |
Research indicates that compounds similar to this benzamide derivative exhibit significant biological activities, particularly as potential therapeutic agents. These compounds are known to interact with various biological targets, including:
- Enzyme Inhibition : Compounds in this class have been studied for their inhibitory effects on heparanase, an enzyme involved in cancer metastasis and other pathological processes.
- Antiviral Activity : Some derivatives have shown promise as antiviral agents by targeting viral replication mechanisms .
Biological Activity
The biological activity of this compound has been evaluated in various studies:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity through apoptosis induction in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival.
- Antimicrobial Effects : Similar benzamide derivatives have demonstrated antimicrobial properties against a range of pathogens, indicating potential for use in treating infections .
- Inhibition of Specific Targets : The compound has been noted for its ability to inhibit specific kinases involved in cancer progression. For instance, it may inhibit RET kinase activity, which is crucial for certain types of cancer .
Case Studies
Several case studies have documented the efficacy of related compounds:
- Study on Heparanase Inhibition : A study reported that benzamide derivatives effectively inhibited heparanase activity in vitro, leading to reduced cell migration in cancer models.
- Antiviral Efficacy : Another study highlighted the antiviral activity of similar compounds against HIV and other viruses, demonstrating EC50 values in the low micromolar range, indicating potent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
